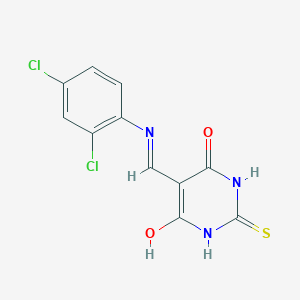

5-(((2,4-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

5-[(2,4-dichlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O2S/c12-5-1-2-8(7(13)3-5)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUDOUYECYOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((2,4-dichlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of approximately 303.2 g/mol. The presence of the dichlorophenyl group suggests potential interactions with various biological targets.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. It has been noted for its potential as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways.

- Glycogen Synthase Kinase 3 (GSK-3) Inhibition : Similar compounds have demonstrated potent inhibition of GSK-3, which is involved in various cellular processes including metabolism, cell differentiation, and apoptosis. For instance, CHIR99021, a related compound, shows selectivity for GSK-3 with IC50 values around 6.7 nM for GSK-3β and 10 nM for GSK-3α .

- Anticancer Activity : Research indicates that derivatives of thioxodihydropyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some studies suggest that thioxodihydropyrimidine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents.

Case Studies

- In vitro Studies : A study conducted on a series of thioxodihydropyrimidine derivatives revealed that modifications to the phenyl ring significantly influenced their biological activity. Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on cancer cell lines .

- In vivo Studies : Animal models have been used to evaluate the efficacy of these compounds in reducing tumor growth. For example, a compound structurally similar to this compound demonstrated significant tumor reduction in xenograft models .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Structural Variations

Aromatic/heterocyclic substituents: Target Compound: 2,4-Dichlorophenylamino group at C-3. Analog 1: 5-((1-(2-naphthoyl)-5-chloro-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (PNR-3-80) contains a naphthoyl-indole moiety, enhancing DNA-binding affinity . Analog 2: 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione features a 5-chloroindole group, influencing nonlinear optical properties and isomerization . Analog 3: 5-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione includes a pyrazole ring, altering electronic properties .

Alkyl groups :

- Ethyl groups at N-1 and N-3 (e.g., in Analog 2 and Analog 3) improve solubility and thermal stability compared to unsubstituted derivatives .

Impact of Substituents

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity at C-5, improving reactivity in nucleophilic additions .

Physical Properties

Enzyme Inhibition

- PNR-3-80 and PNR-3-82 : Potent EndoG inhibitors (IC₅₀ = 0.61–0.67 µM), outperforming ZnCl₂ (IC₅₀ = 0.94 µM) .

- ITBA-12 : Inhibits DNA polymerases via intercalation, with dose-dependent activity .

Antiparasitic and Anticancer Effects

- Indole-TBA derivatives (e.g., 3a, 3b) exhibit antiplasmodial activity against Plasmodium falciparum .

- NPM1 inhibitors (e.g., 7l) target nucleophosmin in cancer cells .

Diabetes-Related Activity

Optical and Material Properties

- Analog 2: Exhibits exo⇔endo isomerization and nonlinear optical behavior due to π-conjugation .

- Thienothiophene-TBA derivatives (e.g., IIc) display strong fluorescence, making them candidates for optoelectronic materials .

Q & A

Basic Question

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if airborne particulates are generated.

- Ventilation : Perform reactions in a fume hood with ≥100 fpm airflow. Ensure local exhaust ventilation for powder handling .

- Spill Management : Contain spills with inert absorbents (vermiculite, sand). Avoid water contact to prevent dispersion. Decontaminate with 10% sodium bicarbonate solution.

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C. Segregate from oxidizers and acids using secondary containment .

What synthetic routes are reported for this compound, and what are critical optimization parameters?

Basic Question

- Core Synthesis : React 2,4-dichloroaniline with dihydropyrimidine precursors (e.g., thiobarbituric acid derivatives) under acidic catalysis. A typical protocol involves:

- Reflux equimolar reactants in dry acetone with KSCN (10 mol%) for 3–5 hours.

- Quench with ice-water, filter, and recrystallize from methanol (yield: ~60–65%).

- Key Variables :

- Solvent Polarity : Acetone > DMF for improved regioselectivity.

- Catalyst Loading : Excess KSCN (>15 mol%) reduces byproduct formation.

- Temperature : Maintain 60–70°C; higher temps promote decomposition .

How can advanced spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Advanced Question

- X-Ray Crystallography : Single-crystal analysis confirms the envelope conformation of the dihydropyrimidine ring (r.m.s. deviation: 0.054 Å) and dihedral angles (89.42° between phenyl and pyrimidine planes). Use Mo-Kα radiation (λ = 0.71073 Å) with SHELX refinement .

- Spectroscopic Cross-Validation :

- ¹H/¹³C NMR : Key signals include δ 12.8 ppm (N–H, broad singlet) and δ 165–170 ppm (C=S/C=O).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 367.21 (Δ < 2 ppm).

- Thermal Analysis : TGA/DSC to assess decomposition onset (~220°C) .

What experimental designs are appropriate for evaluating its biological activity and structure-activity relationships (SAR)?

Advanced Question

- Assay Selection :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include positive controls (ciprofloxacin) and solvent blanks.

- Anticancer : MTT assay on HeLa and MCF-7 cells (IC₅₀ calculation; 48h exposure).

- SAR Modifications :

- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at phenyl positions to enhance cytotoxicity.

- Heterocyclic Replacements : Substitute thioxo with selenoxo to probe redox activity .

How should researchers address contradictions in reported biological activity data?

Advanced Question

- Source Analysis : Compare purity metrics (HPLC ≥98%), assay conditions (e.g., serum concentration in cell culture), and endpoint definitions (e.g., IC₅₀ vs. GI₅₀).

- Dose-Response Reproducibility : Validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers).

- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., logP, solubility) influencing activity discrepancies .

What methodologies are recommended for assessing its environmental fate and ecotoxicological impact?

Advanced Question

- OECD Guidelines :

- Hydrolysis : Test pH 4–9 buffers at 50°C; analyze degradation products via LC-QTOF.

- Soil Sorption : Use batch equilibrium (OECD 106) with loamy sand (K₆₀ᶜ = 1.5–2.0 mL/g).

- Ecotoxicology :

- Algal Toxicity : Raphidocelis subcapitata 72h growth inhibition (EC₅₀).

- Daphnia Acute Toxicity : 48h immobilization assay (OECD 202).

- Field Monitoring : Deploy passive samplers (POCIS) in aquatic systems near synthesis facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.